Journal Name:Materials Science and Engineering: R: Reports
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Materials Science and Engineering: R: Reports ( IF 0 ) Pub Date: 2023-06-16 , DOI:
10.1016/j.jcrysgro.2023.127328
In this paper, we report on InP-based quantum dot (QD) lasers with InAs QDs emitting at the telecom O-band. A molecular beam epitaxy (MBE) based novel growth technique was implemented by using strained islands allowing the formation of smaller QDs by still keeping a high QD density. The laser structure is lattice matched to InP except for the active region. The active layer consists of a few monolayers (ML) thick InAs QDs which were grown on a thin GaAs nucleation layer, which enables tuning the size of the QDs. The impact of different nucleation layer structures and of the InAs growth rate on the QD formation process was investigated, with results indicating that the surface roughness of the nucleation layer and the availability of nucleation sites strongly influence adatom diffusion and the resulting QD size and uniformity. Broad area lasers were processed and exhibited a high modal gain of 78 cm−1 for 6 QD layers and an internal quantum efficiency of 0.68 for the laser treated with rapid thermal annealing (RTA) at 680 °C. A further improvement in laser performance was obtained at an elevated annealing temperature of 766 °C.
Materials Science and Engineering: R: Reports ( IF 0 ) Pub Date: 2023-07-15 , DOI:
10.1016/j.jcrysgro.2023.127363
Sapphire fiber is a promising candidate for harsh environment sensing due to its high melting point, compact structure, and corrosion resistance, where the fiber with a smaller diameter and a larger length-diameter ratio is being widely demanded. In this work, high quality sapphire crystal fibers with minimum diameter of 25 μm and maximum length of 24.5 m were successfully prepared by laser-heated pedestal growth technique, which is the dimension record for crystal fibers that ever reported. Sapphire fibers exhibit anisotropic growth behaviors and the c-oriented sapphire fibers were demonstrated to have higher tensile strength compared to a-oriented sapphire fibers, illustrating superior mechanical properties. Moreover, various essential properties such as flexibility, surface roughness, and crystallinity have also been systematically investigated.
Materials Science and Engineering: R: Reports ( IF 0 ) Pub Date: 2023-05-22 , DOI:
10.1016/j.jcrysgro.2023.127274
We investigate the effect of diethylzinc doping on surface roughness during InAs growth on a GaAs substrate using metal-organic vapor phase epitaxy. Surface roughness was measured using atomic force microscopy and scanning electron microscopy. The surface flatness was considerably improved following the introduction of diethylzinc. Furthermore, we evaluate the Raman scattering and X-ray diffraction to investigate the crystallinity. The results confirm that diethylzinc doping effectively improves surface roughness.
Materials Science and Engineering: R: Reports ( IF 0 ) Pub Date: 2023-07-08 , DOI:
10.1016/j.jcrysgro.2023.127350
We investigate the effect of composition of hypoeutectic Neopentylglycol-(D)Camphor alloy on nucleation and microstructure kinetics during alloy solidification in low gravity conditions without convection and buoyancy effects. Two alloys with compositions of 0.2 and 0.3 wt.-frac. DC have been solidified in a small thermal gradient to obtain equiaxed dendritic microstructures with different crystallographic growth orientation. In-situ optical and thermal characterization in the transparent material provided evolution of equiaxed dendrite density, nucleation undercooling, dendrite tip velocity and kinetic law. Significant differences in the results for the two compositions were found, which are discussed in relation to temperature and concentration dependent solid-liquid interfacial properties. For NPG-0.2 wt.-frac. DC equiaxed dendrites with 〈100〉 crystallographic growth orientation exist which tend to grow faster and fill the liquid volume quicker compared to the NPG-0.3 wt.-frac. DC alloy. This behavior hinders nucleation of further dendrites and decreases their final number. In contrast, for NPG-0.3 wt.-frac. DC equiaxed dendrites with 〈111〉 crystallographic growth orientation nucleate at higher undercooling and the kinetic law indicates smaller dendrite tip velocities correlated to a larger number of dendrites.
Materials Science and Engineering: R: Reports ( IF 0 ) Pub Date: 2023-05-22 , DOI:
10.1016/j.jcrysgro.2023.127276
SiC, GaN, diamond, and AlN known as wide band-gap semiconductors, integrate the advantages of microelectronics, optoelectronics, and power electronics. The ultra-wide bandgap semiconductor AlN crystal has a direct bandgap of 6.1 eV at room temperature. AlN has led to a burgeoning research interest in the fabrication of devices due to its outstanding structure and fascinating physiochemical (microelectronics, optoelectronics and power-electronics, etc.) properties. In this review, we summarize some recent advances in growing physical vapor transport AlN substrates. First, we introduce the primary seed growth of AlN using two disparate growth strategies: on heterogeneous substrate and spontaneous nucleation. We then elaborate on their advantages and disadvantages for subsequent homogeneous growth. Second, we highlight ultramodern advances that have been made in the preparation of high-quality and large-size AlN substrates, discuss the optical properties of AlN. In the end, the current challenges and new opportunities for PVT grown AlN substrates in improving the quality are also discussed.
Materials Science and Engineering: R: Reports ( IF 0 ) Pub Date: 2023-06-03 , DOI:
10.1016/j.jcrysgro.2023.127307
Semiconducting grade copper nitride(Cu3N) nanowires have been fabricated using a simple and low-cost method. The standard technique for fabricating Cu3N nanowires is physical methods and this is costly due to the involvement of capital equipment and recurring input. In the present method the Cu3N nanowires have been fabricated using chemical spray pyrolysis of thiourea and ammonium hydroxide over hot copper (Cu) foil substrate surface. The present process involves meager capital equipment and low recurring input. Studies on the quality of nanowires fabricated by the present method have been conducted using various molar concentration of spray solution and the ambient temperature of Cu substrates. The structural analysis indicated about the formation of cubic Cu3N. The optical analysis indicated about the low absorption in UV range and enhanced absorption in visible and NIR ranges with variation of direct and indirect bandgap of nanowire ranging from 1.5 to 1.79 eV. The light dependent resistance of the fabricated nanowires was tested and indicated its applicability in usage as light sensing devices. The result obtained so far is similar with that of Cu3N nanowires fabricated by physical deposition method. The present method for fabrication of Cu3N nanowires is simple and can be adopted by industries for large scale fabrication of nanowires for various device applications. Detailed fabrication technique and various properties of the nanowires are discussed in the text of the paper.
Materials Science and Engineering: R: Reports ( IF 0 ) Pub Date: 2023-06-03 , DOI:
10.1016/j.jcrysgro.2023.127295
Large grain size and less impurity enrichment in polysilicon is always the key and difficult point for crystal quality improvement. In this work, polysilicon ingots were prepared by direct current (DC) assisted directional solidification. The Joule heat effect of DC was used to introduce a microscopic heat source which was directly acting on the solid–liquid interface front. The application of current regulates the thermal field distribution at the front of the solid–liquid interface, reduces the supercooling in the melt, and promotes lateral grain growth. The average grain size reached 297.62 μm at 55% solidification ratio, which got a 40.55% improvement compared to the ingots without current. In addition, the Joule heating effect can regulate the composition supercooling at the grooves and reduce the impurities in polysilicon ingots. In this paper, the mechanism of the effect of DC on crystal growth was investigated and the improvement of crystal size and the effect of impurity removal were achieved simultaneously.
Materials Science and Engineering: R: Reports ( IF 0 ) Pub Date: 2023-06-24 , DOI:
10.1016/j.jcrysgro.2023.127335
The work aims at developing a process for treating industrial wastewater from phosphoric acid and fertilizer production units by a coupled block freeze concentration-precipitation process. First, the block freeze concentration study, carried out on synthetic phosphoric acid solutions of concentrations ranging between 1.31 wt% 29.93 wt%, has shown that the purity of the ice block is strongly dependent on the initial concentration, the freeze duration, the thawing rate and the ice block temperature. Second, the block freeze concentration study, performed on a solution containing an orthophosphate-fluoride mixture, showed that the process increased the purity of the ice by the migration of occluded fluoride and orthophosphate ions until reaching a removal efficiency of F− and PO43− upper than 94 %. Further treatment by precipitation was studied on the first thawed fraction resulting from the freezing step. The results of the recovered liquid confirmed that, in the pH range between 2.4 and 12.73, the removal of fluoride and orthophosphate increased from 9.8 % to 96 % and from 6.3 % to 99 %, respectively. Precipitates characterization using methods such as X-ray diffraction, Fourier transform infrared spectroscopy, and scanning electron microscopy combined with energy dispersive X-ray analysis, indicated that CaF2, Ca5(PO4)3(OH)F and Ca5(PO4)3(OH) were successfully produced.
Materials Science and Engineering: R: Reports ( IF 0 ) Pub Date: 2023-06-24 , DOI:
10.1016/j.jcrysgro.2023.127334
In this paper, the phase-field method is described and used to model ice crystal growth that is studied in Chemical Engineering in the freezing or freeze-drying process. Two mains partial differential equations are developed on the entire domain consisting of the liquid phase, the solid one, and the interface: (i) The Allen Cahn equation that describes the evolution of the phase field and (ii) the energy balance. In this paper, we explain how to preserve the thermodynamic consistency of the system to model quantitatively ice crystal growth, in particular concerning the choice of the free energy density. Several constitutive equations are used to model the specific properties of ice and water. Simulations are performed in 2D domain using Euler discretization for time to solve the system equations. A complete discussion is made concerning the “best way” to choose the main parameters for the simulation with respect to several physical properties like the interfacial tension of ice/liquid water or the equilibrium stability conditions. Finally, freezing simulations are presented and the potential of the phase field method in Chemical Engineering is discussed.
Materials Science and Engineering: R: Reports ( IF 0 ) Pub Date: 2023-05-26 , DOI:
10.1016/j.jcrysgro.2023.127291
A kinetic Monte Carlo (kMC) simulation with a cluster-multiple labeling technique was carried out to study the dynamic behavior of Si-C clusters during the early stage of epitaxial growth. In the model, a crystal lattice was established to fix the physical location of atoms and interatomic bonding. Events, such as adatoms adsorption, diffusion on the planar surface, and attachment to and detachment from clusters of adatoms were considered in the model. The Si and C atoms were treated individually to achieve more elaborate information for dynamic behavior of the clusters in the crystal surface. Moreover, a cluster multiple labeling technique, also known as the Hoshen - Kopelman algorithm was used to identify Si-C clusters. Then the properties of the clusters were calculated and analyzed by the algorithm. The simulation results showed that the number of Si-C clusters gradually decreases with increasing substrate temperature and decreasing deposition rate, and that the average size of Si-C clusters at high temperatures is much larger than that at low temperatures. Furthermore, the Si:C ratio on the growing surface has a significant effect on the surface morphology. At Si-rich conditions, the cluster density is relatively high, and the cluster shape is not homogeneously distributed. While with the increase of C mole fraction, the cluster density gradually decreases and the cluster shape becomes more uniform. Therefore, a higher concentration of C in deposition flux is beneficial to the early stage of nucleation. These findings are consistent with predictions for the case of the epitaxial growth of SiC.
Supplementary Information
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